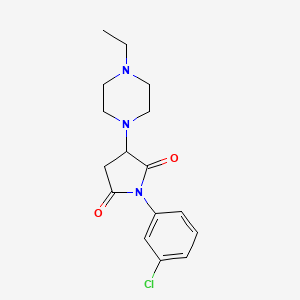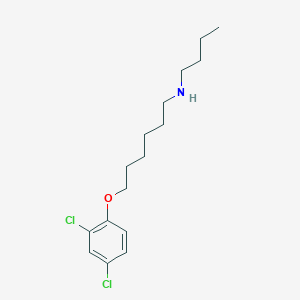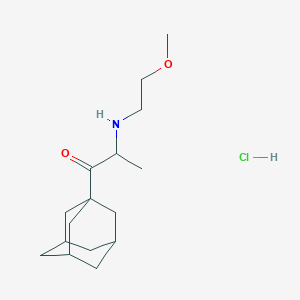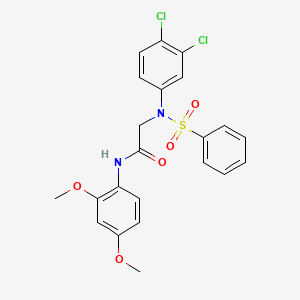![molecular formula C20H22N2O3 B5092746 N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B5092746.png)
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenoxybenzamide moiety, and a propyl linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
作用机制
Target of Action
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide, also known as N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenoxybenzamide or Enamine_002246, is a chemotherapeutic agent . It is a selective inhibitor of the enzyme adenosine kinase , which plays a crucial role in the regulation of cell proliferation .
Mode of Action
The compound interacts with adenosine kinase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular processes that rely on the enzyme’s activity .
Biochemical Pathways
Adenosine kinase is involved in the adenosine salvage pathway , which recycles adenosine into adenine nucleotides . By inhibiting adenosine kinase, the compound disrupts this pathway, leading to an accumulation of adenosine and a decrease in adenine nucleotides . This can affect various downstream processes, including DNA synthesis and energy metabolism .
Result of Action
The inhibition of adenosine kinase by this compound can lead to various molecular and cellular effects. For instance, the disruption of the adenosine salvage pathway can lead to changes in cellular energy metabolism and DNA synthesis . This can affect cell proliferation and potentially lead to cell death . The compound has been shown to be effective against infant cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable precursor, such as γ-aminobutyric acid, under acidic or basic conditions.
Attachment of the Propyl Linker: The next step involves the introduction of the propyl linker to the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction using a propyl halide.
Coupling with Phenoxybenzamide: The final step involves the coupling of the propyl-substituted pyrrolidinone with 3-phenoxybenzamide. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide can be compared with other similar compounds, such as:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound shares the pyrrolidinone ring and propyl linker but differs in the acetamide moiety.
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19-11-5-13-22(19)14-6-12-21-20(24)16-7-4-10-18(15-16)25-17-8-2-1-3-9-17/h1-4,7-10,15H,5-6,11-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYAMPTZJECMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5092664.png)
![2-[(4-methylphenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5092676.png)
![Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B5092684.png)
![5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5092697.png)
![5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid](/img/structure/B5092700.png)
![4-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B5092719.png)
![N-[4-[[methyl(2-phenylethyl)amino]methyl]phenyl]acetamide](/img/structure/B5092723.png)
![N-[(3,5-dimethoxyphenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5092730.png)


![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092761.png)


![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide](/img/structure/B5092767.png)
